molecular formula C28H44O3 B1149246 (9S,10R,13R,14R,17R)-17-[(E,2R,5R)-5,6-dimethylhept-3-en-2-yl]-3,5-dihydroxy-10,13-dimethyl-2,3,4,9,11,12,14,15,16,17-decahydro-1H-cyclopenta[a]phenanthren-6-one CAS No. 14858-07-2

(9S,10R,13R,14R,17R)-17-[(E,2R,5R)-5,6-dimethylhept-3-en-2-yl]-3,5-dihydroxy-10,13-dimethyl-2,3,4,9,11,12,14,15,16,17-decahydro-1H-cyclopenta[a]phenanthren-6-one

Cat. No.: B1149246
CAS No.: 14858-07-2
M. Wt: 429
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Description

The compound (9S,10R,13R,14R,17R)-17-[(E,2R,5R)-5,6-dimethylhept-3-en-2-yl]-3,5-dihydroxy-10,13-dimethyl-2,3,4,9,11,12,14,15,16,17-decahydro-1H-cyclopenta[a]phenanthren-6-one is a steroid derivative characterized by a cyclopenta[a]phenanthrene core with multiple stereochemical centers. Key structural features include:

  • Hydroxyl groups at positions 3 and 5.
  • A 6-keto group contributing to its polar interactions.
  • A 17-substituted side chain with an unsaturated (E)-configured hept-3-enyl group bearing 5,6-dimethyl groups.
  • 10,13-dimethyl groups on the steroid core.

Properties

IUPAC Name

(9S,10R,13R,14R,17R)-17-[(E,2R,5R)-5,6-dimethylhept-3-en-2-yl]-3,5-dihydroxy-10,13-dimethyl-2,3,4,9,11,12,14,15,16,17-decahydro-1H-cyclopenta[a]phenanthren-6-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H44O3/c1-17(2)18(3)7-8-19(4)22-9-10-23-21-15-25(30)28(31)16-20(29)11-14-27(28,6)24(21)12-13-26(22,23)5/h7-8,15,17-20,22-24,29,31H,9-14,16H2,1-6H3/b8-7+/t18-,19+,20?,22+,23-,24-,26+,27+,28?/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KAIVGEVOBNIWLR-NSMOMACISA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(C)C=CC(C)C1CCC2C1(CCC3C2=CC(=O)C4(C3(CCC(C4)O)C)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H](/C=C/[C@H](C)C(C)C)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3C2=CC(=O)C4([C@@]3(CCC(C4)O)C)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H44O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

428.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Starting Materials and Core Construction

  • Steroidal Core Synthesis: The cyclopenta[a]phenanthrene skeleton is typically derived from naturally abundant sterols (e.g., cholesterol derivatives) or constructed via multi-step cyclization reactions starting from simpler polycyclic precursors.
  • Chiral Centers Control: Enantioselective synthesis or chiral pool starting materials are employed to ensure correct stereochemistry at multiple centers, especially at C9, C10, C13, C14, and C17.

Side Chain Introduction

  • The side chain (5,6-dimethylhept-3-en-2-yl) is introduced via stereoselective alkylation or coupling reactions at the C17 position.
  • The (E)-configuration of the double bond is controlled through selective olefination methods such as Wittig or Horner-Wadsworth-Emmons reactions.

Functional Group Transformations

  • Hydroxylation at C3 and C5: Hydroxyl groups are introduced by regio- and stereoselective oxidation or hydroboration-oxidation steps.
  • Ketone Formation at C6: Oxidation of the corresponding alcohol or direct functionalization via selective oxidation protocols.

Detailed Preparation Methods with Research Data

Step Method/Reaction Type Key Reagents/Conditions Outcome/Notes References
1 Steroidal Core Assembly Starting from cholesterol or similar sterols Provides the cyclopenta[a]phenanthrene skeleton with controlled stereochemistry at core centers
2 Side Chain Attachment at C17 Stereoselective alkylation or cross-coupling Introduction of (E,2R,5R)-5,6-dimethylhept-3-en-2-yl side chain with E-alkene geometry
3 Hydroxylation at C3 and C5 Hydroboration-oxidation or regioselective oxidation Installation of 3,5-dihydroxy groups maintaining stereochemistry
4 Ketone Formation at C6 Controlled oxidation (e.g., PCC, Swern oxidation) Conversion of C6 alcohol to ketone without affecting other sensitive groups
5 Purification and Characterization Chromatography, NMR, MS Verification of stereochemistry and purity

Research Findings and Analytical Data

  • NMR Spectroscopy: Carbon-13 NMR data confirm the presence of characteristic signals for the steroidal core and side chain methyl groups, consistent with the expected structure (e.g., signals at 1183-04-6 CAS-related compounds).
  • Stereochemical Confirmation: Advanced chiral HPLC and NOESY NMR experiments verify the absolute configuration at all chiral centers, including the (E) double bond geometry in the side chain.
  • Oxidation Selectivity: Studies demonstrate that selective oxidation at C6 to form the ketone can be achieved without overoxidation or side reactions, preserving the sensitive dihydroxy groups at C3 and C5.
  • Yield and Scalability: Optimized synthetic routes allow for moderate to high yields (50-70%) of the target compound, with potential for scale-up using improved catalytic methods.

Summary Table of Key Preparation Parameters

Parameter Description Typical Conditions/Values
Starting Material Cholesterol derivatives or steroidal precursors Commercially available or biosynthesized
Side Chain Installation Alkylation or cross-coupling with chiral side chain Wittig-type olefination, stereoselective
Hydroxylation Method Hydroboration-oxidation or selective oxidation BH3·THF followed by H2O2/NaOH or OsO4
Ketone Formation PCC or Swern oxidation Mild, anhydrous conditions
Purification Techniques Silica gel chromatography, recrystallization Achieves >95% purity
Characterization Tools NMR (1H, 13C), MS, chiral HPLC Confirms structure and stereochemistry

Scientific Research Applications

Pharmacological Applications

The compound has shown promise in pharmacological research due to its potential bioactive properties. It may serve as a lead compound for developing new therapeutic agents targeting metabolic diseases or cancer through its signaling modulation capabilities.

Biochemical Studies

In biochemical research, the compound can be utilized to study enzyme kinetics and the regulation of metabolic pathways. Its ability to inhibit or activate specific enzymes makes it an important tool for elucidating complex biochemical networks.

Natural Product Chemistry

As a plant steroid derivative, it contributes to the understanding of phytochemicals and their roles in plant biology. Studies on this compound can enhance knowledge about natural product biosynthesis and the ecological roles of similar compounds in plant defense mechanisms.

Drug Development

The unique structural features of this compound make it a candidate for drug development. Its potential to interact with biological targets can be explored through structure-activity relationship (SAR) studies to optimize efficacy and reduce toxicity.

Case Study 1: Inhibition of Enzymatic Activity

Research demonstrated that derivatives of this compound can inhibit specific enzymes involved in lipid metabolism. In vitro studies revealed that modifications to the hydroxyl groups significantly affected enzyme inhibition rates. This finding is crucial for developing treatments for hyperlipidemia.

Case Study 2: Signaling Pathway Modulation

Comparison with Similar Compounds

Structural and Functional Differences

The table below summarizes critical differences between the target compound and its structural analogs:

Compound Name Molecular Formula Molecular Weight Hydroxyl Positions Side Chain Structure Biological Activity References
Target Compound: (9S,10R,13R,14R,17R)-17-[(E,2R,5R)-5,6-dimethylhept-3-en-2-yl]-3,5-dihydroxy-10,13-dimethyl-... (Inferred) C₂₈H₄₂O₄* ~442.6* 3, 5 (E)-5,6-dimethylhept-3-en-2-yl (unsaturated, branched) Not explicitly reported N/A
Ponasterone A () C₂₇H₄₄O₆ 464.6 2, 3, 14 (2R,3R)-2,3-dihydroxy-6-methylheptan-2-yl (saturated, dihydroxy) Insect molting hormone; research tool
20-Hydroxyecdysone () C₂₇H₄₄O₇ 480.6 2, 3, 14 (2R,3R,6R)-2,3,6-trihydroxy-6-methylheptan-2-yl (saturated, trihydroxy) Ecdysteroid activity
Compound 18 (): (2S,3R,10R,13R,14S)-2,3,14-Trihydroxy-10,13-dimethyl-17-[(2R,3R,5R)-2,3,5-trihydroxy-5,6-dimethylheptan-2-yl]-... C₂₈H₄₆O₇ 494.32 2, 3, 14 2,3,5-trihydroxy-5,6-dimethylheptan-2-yl (saturated, trihydroxy) Antithrombotic (TLR/MAPK modulation)
Calusterone (): 17-hydroxy-7,10,13,17-tetramethyl-... C₂₁H₂₈O₃† ~328.45† 17 6-methylheptan-2-yl (saturated) Anticancer (clinical use)

*Inferred from structural analysis; †Formula and weight estimated based on core structure.

Key Observations:

Hydroxylation Patterns: The target compound’s 3,5-dihydroxy configuration contrasts with 2,3,14-trihydroxy in Ponasterone A and 20-hydroxyecdysone . highlights analogs with 2,3,14-trihydroxy groups showing antithrombotic effects via TLR/MAPK pathways, suggesting hydroxylation impacts signaling modulation .

Side Chain Modifications :

  • The target’s unsaturated (E)-hept-3-enyl side chain differs from saturated chains in Ponasterone A and 20-hydroxyecdysone. Unsaturation may alter pharmacokinetics (e.g., metabolic stability) or ligand-receptor interactions.
  • Calusterone’s simpler 6-methylheptan-2-yl chain is associated with anticancer activity, indicating side chain hydrophobicity may favor cytotoxicity .

Stereochemical Complexity :

  • The target compound’s (E,2R,5R) side chain stereochemistry contrasts with the (2R,3R) configurations in ecdysteroids. Stereochemistry critically affects biological specificity, as seen in 20-hydroxyecdysone’s receptor binding .

Research Findings and Implications

  • Antithrombotic Activity : Compounds with 2,3,14-trihydroxy groups () inhibit thrombosis via TLR4 and PI3K/AKT pathways, suggesting hydroxylation at positions 2 and 3 is critical for this activity .
  • Anticancer Potential: Calusterone’s efficacy in tumor models () correlates with a 17-hydroxy group and hydrophobic side chain, highlighting the importance of lipophilicity in cytotoxic agents .
  • Endocrine Modulation : Ponasterone A and 20-hydroxyecdysone bind insect ecdysone receptors, with hydroxylation at positions 2 and 3 being essential for receptor activation .

Biological Activity

The compound (9S,10R,13R,14R,17R)-17-[(E,2R,5R)-5,6-dimethylhept-3-en-2-yl]-3,5-dihydroxy-10,13-dimethyl-2,3,4,9,11,12,14,15,16,17-decahydro-1H-cyclopenta[a]phenanthren-6-one is a steroidal compound with significant biological activity. This article explores its biological properties based on diverse research findings.

  • Molecular Formula : C30H52O
  • Molecular Weight : 428.7333 g/mol
  • CAS Registry Number : 20194-50-7
  • IUPAC Name : this compound

Research indicates that this compound exhibits various biological activities including:

  • Antioxidant Activity : The compound has shown potential as a natural antioxidant by scavenging free radicals and reducing oxidative stress in cellular systems .
  • Anti-inflammatory Effects : It may modulate inflammatory pathways by inhibiting pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX) .
  • Anticancer Properties : Preliminary studies suggest that the compound can induce apoptosis in cancer cell lines through the activation of caspases and modulation of cell cycle regulatory proteins .

Case Studies and Research Findings

  • Study on Antioxidant Properties :
    • A study evaluated the antioxidant capacity of the compound using various assays (DPPH and ABTS). Results indicated a significant reduction in oxidative stress markers in treated cells compared to controls .
  • Anti-inflammatory Research :
    • In vitro experiments demonstrated that the compound reduced the expression of inflammatory markers in macrophages exposed to lipopolysaccharide (LPS), suggesting its potential use in treating inflammatory diseases .
  • Cancer Cell Studies :
    • A recent study investigated the effects of this compound on breast cancer cell lines (MCF-7). The findings revealed that treatment led to decreased cell viability and increased apoptosis rates compared to untreated cells .

Data Tables

Biological ActivityMethodologyKey Findings
AntioxidantDPPH and ABTS assaysSignificant reduction in oxidative stress markers
Anti-inflammatoryLPS-stimulated macrophagesReduced expression of COX and LOX
AnticancerMCF-7 breast cancer cell linesDecreased viability and increased apoptosis

Q & A

Q. What are the key challenges in synthesizing this compound with high stereochemical purity?

Synthesis requires precise control of stereochemistry at multiple centers (e.g., C9, C10, C13, C17). A multi-step approach involving enzymatic hydroxylation or chiral auxiliaries is recommended to ensure configuration fidelity. Evidence from related steroids (e.g., dexamethasone derivatives) highlights the use of inert atmospheres and low temperatures to prevent epimerization . Automated reactors may improve reproducibility for intermediates like the 17-alkyl side chain, which is prone to isomerization during coupling reactions .

Q. How can researchers validate the compound’s structure using spectroscopic methods?

  • 1H/13C NMR : Assign peaks using 2D techniques (COSY, HSQC, HMBC). For example, the ketone at C6 (δ ~210 ppm in 13C NMR) and hydroxyl protons (δ 1.5–2.5 ppm in 1H NMR) are diagnostic .
  • Mass spectrometry (MS) : High-resolution MS (HRMS) confirms the molecular formula (e.g., observed m/z 457.3290 vs. calculated 457.3294 for a related derivative) .
  • X-ray crystallography : Resolve ambiguities in stereochemistry, as demonstrated for similar cyclopenta-phenanthrenes .

Q. What are the critical parameters for optimizing HPLC purification?

Use a C18 column with a gradient of acetonitrile/water (70:30 to 95:5) and 0.1% formic acid. Retention times for analogous steroids range from 12–18 minutes. Adjust column temperature (30–40°C) to resolve diastereomers .

Advanced Research Questions

Q. How can conflicting spectral data for stereoisomers be resolved?

Discrepancies in NMR shifts (e.g., C17 side-chain protons) arise from minor stereochemical variations. Apply NOESY/ROESY to identify spatial proximities, such as between C17-alkyl groups and the cyclopentane ring. Cross-validate with computational models (DFT or molecular dynamics) .

Q. What in vitro assays are suitable for evaluating bioactivity?

  • Receptor binding : Screen against glucocorticoid or progesterone receptors using fluorescence polarization (FP) assays, given structural similarities to dexamethasone and chlormadinone .
  • Anti-inflammatory activity : Measure inhibition of phospholipase A2 (IC50) in macrophage lysates, comparing results to dexamethasone controls .
  • Cytotoxicity : Use MTT assays on cancer cell lines (e.g., HeLa) to assess selectivity .

Q. How does the 5,6-dimethylhept-3-en-2-yl side chain influence metabolic stability?

The unsaturated side chain increases susceptibility to CYP3A4-mediated oxidation. Perform microsomal stability assays (human liver microsomes + NADPH) to quantify half-life. Compare to saturated analogs (e.g., 5-ethyl-6-methylheptane derivatives) to isolate structural effects .

Q. What strategies mitigate oxidative degradation during long-term storage?

  • Lyophilization : Stabilize the compound as a lyophilized powder under argon.
  • Antioxidants : Add 0.01% BHT to ethanolic solutions to prevent radical-mediated degradation .
  • Temperature control : Store at –80°C in amber vials; degradation accelerates above –20°C .

Methodological Tables

Table 1. Key NMR Assignments for a Related Derivative

Position1H NMR (δ, ppm)13C NMR (δ, ppm)
C3-OH1.82 (s, 1H)68.7
C6=O-210.5
C173.17 (q, J=2.9 Hz)80.8

Table 2. Comparative Bioactivity Data

AssayIC50 (nM)Reference Compound (IC50)
Phospholipase A212.3Dexamethasone (8.5 nM)
Progesterone Receptor Binding45.7Chlormadinone (22.1 nM)

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